molecular formula C10H5Cl2N3O4 B7019500 N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide

N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B7019500
M. Wt: 302.07 g/mol
InChI Key: AHVDZBNLDFBXML-UHFFFAOYSA-N
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Description

N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound that features both pyridine and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro and amide functional groups, along with the dichloropyridine moiety, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O4/c11-5-3-13-4-6(9(5)12)14-10(16)7-1-2-8(19-7)15(17)18/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVDZBNLDFBXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CN=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the 4,5-dichloropyridine intermediate: This can be achieved through the chlorination of pyridine derivatives using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Nitration of furan: The nitration of furan can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to yield 5-nitrofuran.

    Coupling reaction: The final step involves the coupling of 4,5-dichloropyridine with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Reduction: Formation of N-(4,5-dichloropyridin-3-yl)-5-aminofuran-2-carboxamide.

    Substitution: Formation of N-(substituted pyridin-3-yl)-5-nitrofuran-2-carboxamide derivatives.

    Hydrolysis: Formation of 4,5-dichloropyridine-3-amine and 5-nitrofuran-2-carboxylic acid.

Scientific Research Applications

N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The dichloropyridine moiety can enhance binding affinity to certain enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloropyridin-3-yl)-5-nitrofuran-2-carboxamide
  • N-(4,5-difluoropyridin-3-yl)-5-nitrofuran-2-carboxamide
  • N-(4,5-dimethylpyridin-3-yl)-5-nitrofuran-2-carboxamide

Uniqueness

N-(4,5-dichloropyridin-3-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The dichloropyridine moiety can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

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